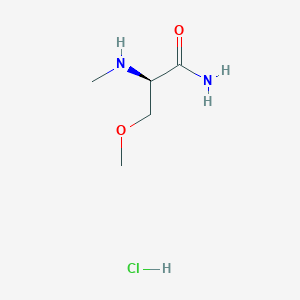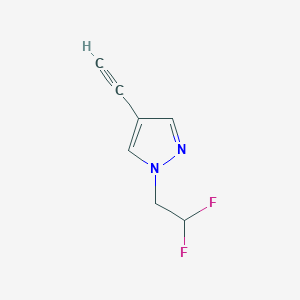
1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole
Overview
Description
The compound “1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in various fields, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific conditions and reagents used. Difluoromethylation reactions have been studied extensively and can involve various mechanisms .Scientific Research Applications
Synthesis and Derivatives
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions facilitate the creation of diverse condensed pyrazoles, including pyrano[4,3-c]pyrazol-4-ones and dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).
Pyrano[2,3-c]pyrazoles have been synthesized in a solvent-free environment by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile. This method also led to the creation of pyrazolo[1,5-a]Pyrimidines, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocycles (Al-Matar et al., 2010).
Catalytic and Reaction Studies
Tetrachloro-1,2-difluoroethane's reaction with pyrazole and imidazole sodium salts led to the formation of N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and difluoro-1,2-dihetarylethenes, revealing the reactivity of such compounds under specific conditions (Petko et al., 2011).
A study on the efficient synthesis of 4‐fluoro‐5‐(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks has broadened the scope of pyrazole-based compounds in organic synthesis, showing their potential in creating fluorinated derivatives (Bouillon et al., 2001).
Structural and Spectral Investigations
Structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole, have provided insights into the molecular structure and electronic properties of such compounds. This research is vital for understanding the physical and chemical characteristics of pyrazole derivatives (Viveka et al., 2016).
The synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have showcased the application of pyrazole derivatives in biological and medicinal research, particularly in developing potential fungicides (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGXXQOBZUZYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



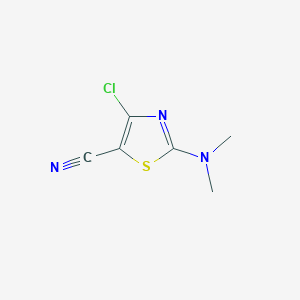


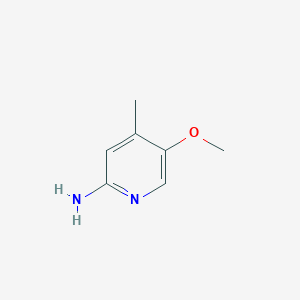
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

amine trihydrochloride](/img/structure/B1435686.png)
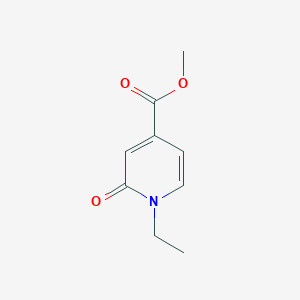


![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
